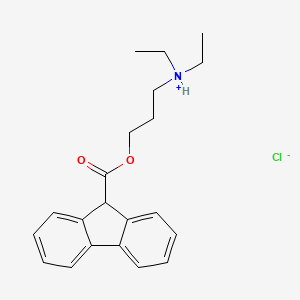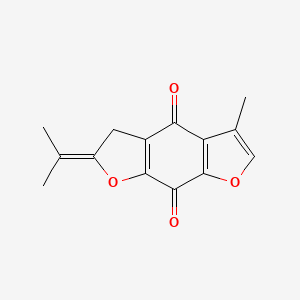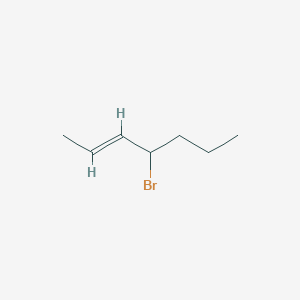
Niobium gallide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium gallide is an intermetallic compound composed of niobium and gallium. This compound is known for its unique properties, including high melting points, excellent thermal stability, and significant hardness. These characteristics make this compound a valuable material in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Niobium gallide can be synthesized through several methods, including solid-state reactions, chemical vapor deposition, and arc melting. In solid-state reactions, niobium and gallium powders are mixed in stoichiometric ratios and heated at high temperatures (typically above 1000°C) in an inert atmosphere to prevent oxidation. Chemical vapor deposition involves the reaction of niobium and gallium halides in a high-temperature furnace, resulting in the deposition of this compound on a substrate. Arc melting involves melting niobium and gallium together in an electric arc furnace, followed by rapid cooling to form the intermetallic compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or arc melting processes. These methods are preferred due to their scalability and efficiency in producing high-purity this compound.
化学反応の分析
Types of Reactions: Niobium gallide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen at elevated temperatures to form niobium oxide and gallium oxide.
Reduction: Reduction reactions typically involve hydrogen or carbon monoxide as reducing agents to convert this compound back to its elemental forms.
Substitution: Substitution reactions can occur with halogens, where this compound reacts with halogen gases to form niobium halides and gallium halides.
Major Products:
Oxidation: Niobium oxide (Nb2O5) and gallium oxide (Ga2O3).
Reduction: Elemental niobium and gallium.
Substitution: Niobium halides (e.g., NbCl5) and gallium halides (e.g., GaCl3).
科学的研究の応用
Niobium gallide has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for its potential use in biomedical applications, such as in the development of biocompatible materials for implants.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of high-temperature resistant materials, superconductors, and advanced electronic components.
作用機序
The mechanism by which niobium gallide exerts its effects is primarily through its interaction with other materials at the molecular level. In catalytic applications, this compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biomedical applications, its biocompatibility and antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit their growth.
類似化合物との比較
Niobium gallide can be compared with other intermetallic compounds such as niobium carbide, niobium nitride, and niobium silicide. These compounds share similar properties, such as high melting points and hardness, but differ in their specific applications and chemical behaviors. For example:
Niobium carbide (NbC): Known for its extreme hardness and used in cutting tools and wear-resistant coatings.
Niobium nitride (NbN): Exhibits superconducting properties and is used in superconducting magnets and electronic devices.
Niobium silicide (NbSi2): Used in high-temperature structural materials due to its excellent thermal stability.
This compound stands out due to its unique combination of properties, making it suitable for a diverse range of applications in both scientific research and industry.
特性
分子式 |
GaNb3 |
|---|---|
分子量 |
348.442 g/mol |
InChI |
InChI=1S/Ga.3Nb |
InChIキー |
XSPKTALZBVOYNI-UHFFFAOYSA-N |
正規SMILES |
[Ga].[Nb].[Nb].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)







![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
